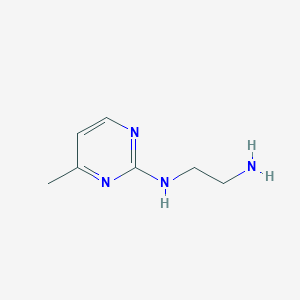
N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine is an organic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and an ethane-1,2-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine typically involves the reaction of 4-methylpyrimidine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst or a base to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions may produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine include:
- N1-(4-Methylpyridin-2-yl)ethane-1,2-diamine
- N1-(4-Methylpyrimidin-2-yl)propane-1,3-diamine
- N1-(4-Methylpyrimidin-2-yl)butane-1,4-diamine
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and an ethane-1,2-diamine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H12N4 |
|---|---|
Peso molecular |
152.20 g/mol |
Nombre IUPAC |
N'-(4-methylpyrimidin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H12N4/c1-6-2-4-9-7(11-6)10-5-3-8/h2,4H,3,5,8H2,1H3,(H,9,10,11) |
Clave InChI |
MHNLIVPBRUYPEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


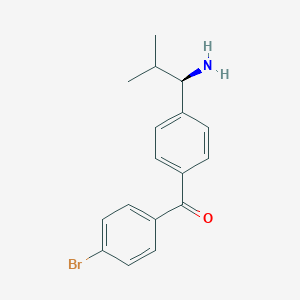
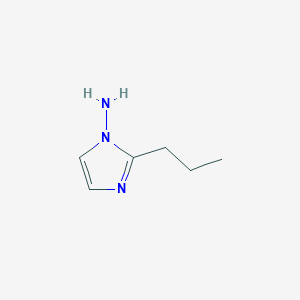

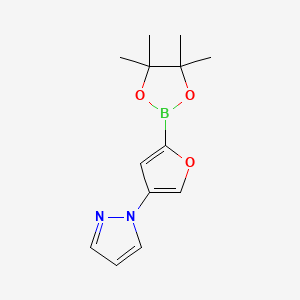
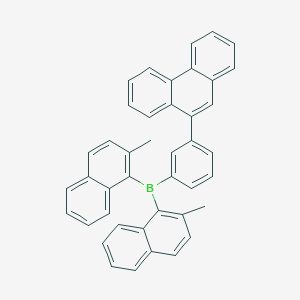
![2,5-Diphenylbenzo[d]oxazole](/img/structure/B13124830.png)
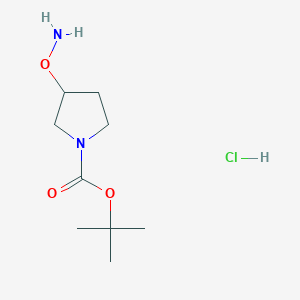

![Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride](/img/structure/B13124856.png)

![lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)

![(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone](/img/structure/B13124886.png)

